2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a substituted imidazole-based acetamide derivative featuring a 4-chlorophenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2 of the imidazole core. A sulfanyl (-S-) linker bridges the imidazole moiety to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-methyl) chain. The sulfanyl and acetamide groups enhance its capacity for hydrogen bonding and hydrophobic interactions, which are critical for target binding and solubility .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5S/c1-31-19-11-16(12-20(32-2)23(19)33-3)24-28-22(15-6-8-17(26)9-7-15)25(29-24)35-14-21(30)27-13-18-5-4-10-34-18/h6-9,11-12,18H,4-5,10,13-14H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFKENDWRWGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and trimethoxyphenyl groups. The final steps involve the formation of the thioether linkage and the attachment of the tetrahydrofuran-2-yl)methyl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the imidazole ring or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the imidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, imidazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence :
- The imidazole core in the target compound and the fluorophenyl-imidazole derivative offers nitrogen-rich environments for metal coordination or hydrogen bonding, unlike triazole (6m) or thiadiazole () analogs. This may enhance interactions with biological targets like enzymes or DNA.
- Thiadiazole derivatives (e.g., ) exhibit higher sulfur content, which can improve radical scavenging or thiol-mediated binding but may reduce metabolic stability.
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group in the target compound increases electron density and steric bulk compared to dichlorophenyl () or fluorophenyl () groups. This could enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media.
- The oxolan-2-ylmethyl chain in the target compound introduces a cyclic ether, improving water solubility relative to purely aromatic substituents (e.g., mesityl in ).
Spectroscopic and Structural Insights :
- IR spectra of triazole analogs (e.g., 6m ) show strong C=O stretches at ~1678 cm⁻¹, comparable to the target compound’s expected acetamide C=O. However, the sulfanyl (-S-) group in the target may introduce additional absorption bands near 700–800 cm⁻¹.
- Crystal structure data for dichlorophenyl acetamide () reveals dihedral angles (54.8–77.5°) between aromatic rings, suggesting conformational flexibility. The target compound’s trimethoxyphenyl group may impose greater rigidity due to steric hindrance.
Biological Relevance :
- The methylsulfinyl group in the fluorophenyl-imidazole derivative introduces chirality, which could optimize enantioselective binding to targets like kinases.
- Thiadiazole-based acetamides () with dual sulfanyl groups exhibit potent antimicrobial activity in preliminary studies, a property that may extend to the target compound due to its sulfanyl linker.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C21H24ClN5O4S
- Molecular Weight : 449.96 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds similar to the imidazole-based structure exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SISO (Cervical Cancer) | 2.87 | |
| Compound B | RT-112 (Bladder Cancer) | 3.06 | |
| Compound C | MCF-7 (Breast Cancer) | 5.00 |
The presence of electron-withdrawing groups such as chlorine enhances the anticancer activity of these compounds by improving their interaction with biological targets.
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. For example, in vitro studies have demonstrated that compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins:
Antibacterial Activity
In addition to anticancer properties, similar compounds have been evaluated for antibacterial activity. The results indicate moderate to strong activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella typhi | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 10 |
These findings suggest that the compound may possess dual therapeutic potential as both an anticancer and antibacterial agent.
Study 1: Antitumor Activity Evaluation
In a study conducted on a series of imidazole derivatives, compound variants were tested against human cervical cancer cells (SISO). The study revealed that modifications in the phenyl ring significantly influenced the IC50 values:
- Compound D : IC50 = 2.38 µM
- Compound E : IC50 = 3.77 µM
These compounds were compared to cisplatin, which had an IC50 value of approximately 0.24 µM, indicating that while effective, further optimization is needed to enhance potency relative to established chemotherapeutics.
Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptosis-inducing capabilities of selected derivatives. The study found that increasing concentrations of compound E led to a higher percentage of early apoptotic cells:
Results showed early apoptosis rates increasing from 10.2% at IC50 concentration to 17.2% at double IC50 concentration, confirming dose-dependent efficacy in triggering apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
